molecular formula C8H13NO2 B2435120 4-Hydroxy-1-azaspiro[4.4]nonan-2-one CAS No. 1909317-66-3

4-Hydroxy-1-azaspiro[4.4]nonan-2-one

Cat. No.: B2435120
CAS No.: 1909317-66-3
M. Wt: 155.197
InChI Key: KAQOUWWBENIOJT-UHFFFAOYSA-N
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Description

4-Hydroxy-1-azaspiro[4.4]nonan-2-one is a chemical compound with the CAS Number: 1909317-66-3 . It has a molecular weight of 155.2 . The compound is typically stored at room temperature and is available in powder form .


Synthesis Analysis

The synthesis of similar compounds, such as 1-azaspiro[4.4]nonan-1-oxyls, has been achieved through intramolecular 1,3-dipolar cycloaddition . This process involves the addition of a pent-4-enyl group to the nitrone carbon, followed by an intramolecular 1,3-dipolar cycloaddition reaction and isoxazolidine ring opening .


Molecular Structure Analysis

The Inchi Code for this compound is 1S/C8H13NO2/c10-6-5-7(11)9-8(6)3-1-2-4-8/h6,10H,1-5H2,(H,9,11) . This indicates the molecular structure of the compound.


Physical and Chemical Properties Analysis

This compound is a powder that is stored at room temperature . It has a melting point of 109-110 degrees Celsius .

Scientific Research Applications

Synthesis in Bioactive Compounds

The 1-azaspiro[4.4]nonane ring system is central to several bioactive natural products, including cephalotaxine and its derivatives, which exhibit pronounced antileukemic activity. This structure has been a focus for the development of new methods for constructing the 1-azaspiro[4.4]nonane ring system due to its therapeutic potential, especially in leukemia treatment (El Bialy, Braun & Tietze, 2005).

Antimycobacterial Activity

Compounds derived from 4-Hydroxy-1-azaspiro[4.4]nonan-2-one have been explored for their antimycobacterial properties. Specifically, certain derivatives have demonstrated significant in vitro activity against M. tuberculosis, suggesting their potential as antimycobacterial agents (Güzel, Ilhan & Salman, 2006).

Anticonvulsant Properties

N-Phenylamino derivatives of 2-azaspiro[4.4]nonane-1,3-dione, a compound structurally related to this compound, have been synthesized and evaluated for their anticonvulsant properties. Certain derivatives exhibited significant anti-seizure properties in animal models, suggesting their potential in treating convulsive disorders (Kamiński, Obniska & Dybała, 2008).

Antiviral Activity

Research into the antiviral applications of 1-thia-4-azaspiro[4.5]decan-3-one derivatives, closely related to this compound, has shown effectiveness against human coronavirus and influenza virus. This highlights the potential of these compounds in the development of new antiviral drugs (Apaydın, Cesur, Stevaert, Naesens & Cesur, 2019).

Cytotoxic Effects in Cancer Research

Adamantane derivatives of 1-thia-4-azaspiro[4.4]nonan-2-yl]acetic acid have shown cytotoxic effects against various human carcinoma cell lines, indicating their potential in cancer research. The compounds demonstrated selective cytotoxicity, especially against lung carcinoma cells, which is significant for the development of targeted cancer therapies (Turk-Erbul, Karaman, Duran, Ozbil, Ozden & Goktas, 2021).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Properties

IUPAC Name

4-hydroxy-1-azaspiro[4.4]nonan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2/c10-6-5-7(11)9-8(6)3-1-2-4-8/h6,10H,1-5H2,(H,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAQOUWWBENIOJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)C(CC(=O)N2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1909317-66-3
Record name 4-hydroxy-1-azaspiro[4.4]nonan-2-one
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